![molecular formula C13H15NO3 B1477100 2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid CAS No. 2098089-49-5](/img/structure/B1477100.png)
2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid
Description
The compound “2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid” is a complex organic molecule that contains a pyrrole ring and a benzoic acid group. Pyrrole is a five-membered aromatic ring with one nitrogen atom . Benzoic acid is a simple aromatic carboxylic acid, which is widely used in food preservatives and medicines .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through organocatalytic approaches . The benzoic acid group could be introduced through various methods, such as the Grignard reaction or the Friedel-Crafts acylation .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrrole ring and the benzoic acid group. The pyrrole ring is aromatic and thus relatively stable, but can undergo electrophilic substitution reactions . The carboxylic acid group can participate in various reactions, such as esterification and amide formation .properties
IUPAC Name |
2-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-13(16)11-3-1-2-4-12(11)14-5-9-7-17-8-10(9)6-14/h1-4,9-10H,5-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAQRNXZHOZFLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CN1C3=CC=CC=C3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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